molecular formula C18H13NO3 B6525556 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate CAS No. 1351284-31-5

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate

Cat. No.: B6525556
CAS No.: 1351284-31-5
M. Wt: 291.3 g/mol
InChI Key: PKALBWZHAZMASI-ONEGZZNKSA-N
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Description

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate is an organic compound that features a furan ring attached to a phenyl group, which is further connected to a pyridine ring through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate is unique due to the presence of both a furan ring and a pyridine ring, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c20-18(17-2-1-13-21-17)22-16-7-5-14(6-8-16)3-4-15-9-11-19-12-10-15/h1-13H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKALBWZHAZMASI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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